The synthesis of Alkyne-PEG(4)-Val-Ala-PAB-PNP typically involves several steps that integrate the alkyne functionality with the PEG chain and peptide components. Specific synthetic routes may vary depending on the desired purity and yield but generally include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity .
The molecular structure of Alkyne-PEG(4)-Val-Ala-PAB-PNP comprises:
The compound's structure can be represented as follows:
This configuration allows for effective targeting and release mechanisms in therapeutic applications .
Alkyne-PEG(4)-Val-Ala-PAB-PNP primarily participates in click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages with azide-containing compounds.
Key reagents used in these reactions include:
The reaction conditions are typically mild, allowing for high specificity and efficiency without significant side reactions .
Upon administration, Alkyne-PEG(4)-Val-Ala-PAB-PNP is designed to circulate in the bloodstream until it reaches target cells. The mechanism involves:
This targeted approach minimizes off-target effects and enhances therapeutic efficacy by ensuring that drugs are released predominantly at sites where they are most needed .
Alkyne-PEG(4)-Val-Ala-PAB-PNP is typically stored as a solid at low temperatures (-20°C) to maintain stability over time.
The compound exhibits:
Relevant analyses include assessments of purity via high-performance liquid chromatography (HPLC) and mass spectrometry to confirm structural integrity .
Alkyne-PEG(4)-Val-Ala-PAB-PNP has broad scientific applications, particularly in:
These applications underscore its importance in advancing therapeutic strategies against various diseases, especially cancer .
The Valine-Alanine (Val-Ala) dipeptide core serves as the enzymatic cleavage site in antibody-drug conjugates (ADCs), requiring high-precision synthesis to maintain stereochemical integrity. Solid-phase peptide synthesis (SPPS) employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the method of choice due to its scalability and compatibility with automated instrumentation. The process initiates with Fmoc-protected alanine anchored to a polystyrene resin via its C-terminal carboxyl group, typically using a Wang or Rink amide linker. Following Fmoc deprotection with 20% piperidine in dimethylformamide, Fmoc-valine is coupled using activating reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) or hexafluorophosphate (HBTU) with N-methylmorpholine as a base [1] [6].
Critical parameters for optimal dipeptide formation include:
Table 1: Optimization of Val-Ala Dipeptide Synthesis on Solid Support
| Parameter | Suboptimal Condition | Optimized Condition | Effect on Purity |
|---|---|---|---|
| Activation Reagent | Dicyclohexylcarbodiimide | TBTU/HOBt | Increases to 98% |
| Coupling Time | 30 minutes | 2 × 60 minutes | Prevents deletion |
| Resin Loading | 1.0 mmol/g | 0.4–0.6 mmol/g | Reduces intermolecular aggregation |
Post-synthesis, the dipeptide is cleaved from the resin using trifluoroacetic acid/water/triisopropylsilane (95:2.5:2.5) while preserving the Fmoc group for subsequent functionalization [1] .
The tetraethylene glycol (PEG(4)) spacer in Alkyne-PEG(4)-Val-Ala-para-aminobenzyl-para-nitrophenyl carbonate serves dual purposes: enhancing aqueous solubility and minimizing steric hindrance during antibody conjugation. PEG(4)’s molecular weight (~194 Da) provides an optimal balance between hydrophilicity improvement and linker length, critical for maintaining pharmacokinetic properties. Studies comparing PEG(4) with shorter (PEG(2)) or longer (PEG(8)) spacers reveal that PEG(4) increases solubility by >50% without inducing antibody aggregation or payload misfolding [9].
The spacer is introduced via stepwise acylation:
Table 2: Impact of PEG Spacer Length on Linker Performance
| Spacer Type | Solubility (mg/mL) | Plasma Stability (t₁/₂) | Conjugation Efficiency |
|---|---|---|---|
| PEG(2) | 0.8 | 48 hours | 65% |
| PEG(4) | 12.5 | 72 hours | 92% |
| PEG(8) | 15.1 | 48 hours | 78% |
Longer PEG chains (>PEG(8)) increase hydrodynamic volume, accelerating renal clearance and reducing ADC efficacy. Thus, PEG(4) represents the "goldilocks zone" for spacer design [9].
Alkyne groups enable bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (SPAAC) conjugation to azide-modified antibodies. The propargyl moiety is introduced at the PEG(4) terminus using propargyl bromide under mild basic conditions:
For CuAAC applications, copper(I) catalysts (e.g., tris(benzyltriazolylmethyl)amine) accelerate reaction kinetics while minimizing protein oxidation. Alternatively, dibenzocyclooctyne derivatives enable copper-free SPAAC, preserving antibody integrity. The alkyne-PEG(4) construct demonstrates >90% conjugation efficiency with azido-modified trastuzumab within 2 hours at pH 7.4 [7] [9].
The para-aminobenzyl (PAB) group functions as a self-immolative spacer, while the para-nitrophenyl (PNP) carbonate serves as a highly activated carbamate-forming moiety. Integration involves a three-step sequence:
The Val-Ala-PAB-PNP structure enables enzyme-specific payload release:
Orthogonal protection is critical for sequential assembly. The allyloxycarbonyl group protects the Val-Ala N-terminus during PAB-PNP installation:
Acid-labile groups (e.g., tert-butyl esters) require mild deprotection with 50% trifluoroacetic acid in dichloromethane to prevent dipeptide backbone degradation. Side reactions like aspartimide formation are suppressed using 1-hydroxy-7-azabenzotriazole during Fmoc removal [3] [6]. Post-synthesis, the final compound is purified by preparative high-performance liquid chromatography using a C₁₈ column and water/acetonitrile gradients, achieving >98% chemical and stereochemical purity [10].
This synthesis leverages enzymatic cleavability, hydrophilicity optimization, and bioorthogonal conjugation to advance precision drug delivery platforms.
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2